N-(2,5-ジメトキシフェニル)-6-フルオロ-4-ヒドロキシキノリン-3-カルボキサミド

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

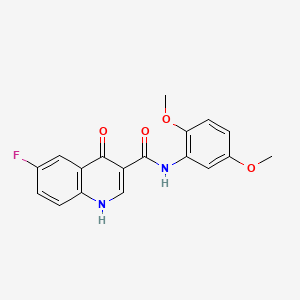

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a 2,5-dimethoxyphenyl group, a fluorine atom, a hydroxyl group, and a carboxamide group. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

科学的研究の応用

Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.

Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.

作用機序

Target of Action

Similar compounds such as 2c and nbome drugs are known to be potent agonists of the5-hydroxytryptamine receptor .

Mode of Action

Based on its structural similarity to other phenethylamines, it is likely that it interacts with its target receptors to induce a series of intracellular events, potentially leading to changes in neuronal signaling .

Biochemical Pathways

Similar compounds are known to affect the serotonergic system, which plays a crucial role in mood regulation, sleep, and cognition .

Pharmacokinetics

A related compound, 25b-nbf, was found to be extensively metabolized in human hepatocytes into 33 metabolites via hydroxylation, o-demethylation, bis-o-demethylation, n-debenzylation, glucuronidation, sulfation, and acetylation . The metabolism of 25B-NBF was catalyzed by several cytochrome P450 (CYP) and UDP-glucuronosyltransferase (UGT) enzymes .

Result of Action

Similar compounds are known to have psychoactive effects, potentially altering mood, perception, and cognition .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Substitution with 2,5-Dimethoxyphenyl Group: The 2,5-dimethoxyphenyl group can be introduced through a Suzuki-Miyaura coupling reaction, which involves the coupling of a boronic acid derivative with a halogenated quinoline intermediate in the presence of a palladium catalyst.

Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the quinoline intermediate with an appropriate amine under mild conditions.

Industrial Production Methods

Industrial production of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.

化学反応の分析

Types of Reactions

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LAH) or borane.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), borane in THF.

Substitution: Sodium methoxide in methanol, potassium tert-butoxide in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of a quinoline-4-one derivative.

Reduction: Formation of an amine derivative.

Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

類似化合物との比較

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide can be compared with other quinoline derivatives, such as:

Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

Quinoline-4-carboxamide: A simpler derivative lacking the 2,5-dimethoxyphenyl and fluorine substituents.

Fluoroquinolones: A class of antibiotics with a fluorinated quinoline core, such as ciprofloxacin and levofloxacin.

The uniqueness of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide lies in its specific combination of substituents, which may confer distinct biological activities and chemical properties compared to other quinoline derivatives.

生物活性

N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Synthesis

The compound features a quinoline core, which is known for its versatility in medicinal chemistry. The specific structure can be represented as follows:

- Molecular Formula : C₁₂H₁₂FNO₃

- IUPAC Name : N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide

The synthesis typically involves the reaction of 2,5-dimethoxyaniline with 6-fluoro-4-hydroxyquinoline-3-carboxylic acid derivatives under specific conditions that promote the formation of the amide bond. This process can be optimized by varying reaction parameters such as temperature and solvent choice.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit a broad spectrum of antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains and fungi. The 8-hydroxyquinoline nucleus has been particularly noted for its effectiveness against pathogens, suggesting that N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide may possess similar properties .

| Compound | Target Microorganism | Activity (MIC) |

|---|---|---|

| Compound A | E. coli | 32 µg/mL |

| Compound B | S. aureus | 16 µg/mL |

| N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide | TBD | TBD |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

In a study assessing derivatives of quinoline compounds, it was found that modifications on the phenyl ring significantly influenced cytotoxicity. For example, substituents like nitro or halogens at specific positions enhanced activity while maintaining low toxicity levels .

Neuroprotective Effects

Recent findings suggest potential neuroprotective effects against neurodegenerative diseases such as Alzheimer's disease. Compounds with similar structural features have been shown to enhance neprilysin activity, an enzyme involved in amyloid-beta clearance. This suggests that N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide could be explored further for its neuroprotective capabilities .

Structure-Activity Relationships (SAR)

The biological activity of N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide is heavily influenced by its structural components:

- Quinoline Core : Essential for biological activity; modifications here can enhance or reduce efficacy.

- Substituents on the Phenyl Ring : Electron-withdrawing groups (e.g., nitro) tend to increase activity.

- Fluorine Substitution : Enhances lipophilicity and potentially improves membrane permeability.

Case Studies

- Antiviral Activity : A derivative similar in structure showed significant inhibition of H5N1 virus growth with minimal cytotoxicity (IC50 values indicating low toxicity) . This highlights the potential for developing antiviral agents from this class of compounds.

- Cardioprotective Effects : In models of doxorubicin-induced cardiotoxicity, quinoline derivatives demonstrated protective effects by reducing oxidative stress and apoptosis markers . Such findings suggest that N-(2,5-dimethoxyphenyl)-6-fluoro-4-hydroxyquinoline-3-carboxamide might also confer cardioprotective benefits.

特性

IUPAC Name |

N-(2,5-dimethoxyphenyl)-6-fluoro-4-oxo-1H-quinoline-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-24-11-4-6-16(25-2)15(8-11)21-18(23)13-9-20-14-5-3-10(19)7-12(14)17(13)22/h3-9H,1-2H3,(H,20,22)(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXEMTMYZFOAILB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)NC(=O)C2=CNC3=C(C2=O)C=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。